molecular formula C7H22Cl3N5 B2761429 2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride CAS No. 2137791-28-5

2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride

Cat. No. B2761429
CAS RN: 2137791-28-5
M. Wt: 282.64
InChI Key: YHIHTRWLFQKZIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidines, which are similar to the compound , often involves the reaction of an amine with an activated guanidine precursor . Guanidines can be synthesized from various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate . Other methods include the use of copper-catalyzed cross-coupling chemistry .


Molecular Structure Analysis

The molecular structure of “2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride” consists of seven carbon atoms, twenty-two hydrogen atoms, three chlorine atoms, and five nitrogen atoms.


Chemical Reactions Analysis

Guanidines, which are structurally similar to the compound , have been found to react with various substances. For example, dicyandiamide (DCD) reacted with amino acids to produce biguanides and guanidine pyrazolones . DCD also exhibited reactions with 6-amino caproic acid, thioacetamide, thiourea, o-aminophenol, o-aminothiophenol, and anthranilic acid .

Mechanism of Action

While the specific mechanism of action for “2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride” is not available, guanidines, in general, have been found to have various biological activities. For example, Pimagedine, a guanidine derivative, functions as an inhibitor of diamine oxidase and nitric oxide synthase .

Safety and Hazards

The safety data sheet for a similar compound, Guanidine hydrochloride, indicates that it may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It is advised to handle the compound with appropriate protective measures .

properties

IUPAC Name

2-[2-(4-aminobutylamino)ethyl]guanidine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N5.3ClH/c8-3-1-2-4-11-5-6-12-7(9)10;;;/h11H,1-6,8H2,(H4,9,10,12);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIHTRWLFQKZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCN=C(N)N)CN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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